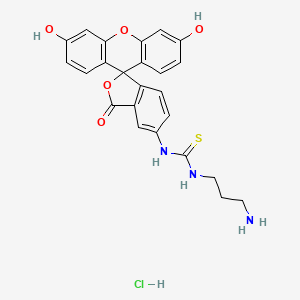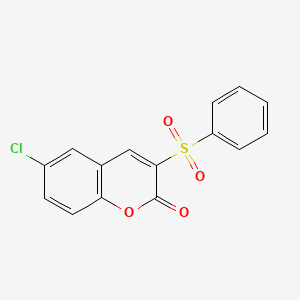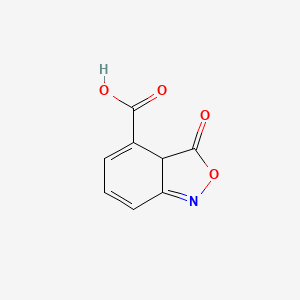![molecular formula C9H7N3O3S B12344064 2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique est un composé hétérocyclique qui appartient à la famille des pyridopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un noyau pyrido[2,3-d]pyrimidine avec un groupe méthylsulfanyl en position 2, un groupe céto en position 5 et un groupe acide carboxylique en position 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique implique généralement la cyclisation de N-acylés 5-acétyl-4-aminopyrimidines. Les conditions de réaction impliquent souvent le chauffage des réactifs sous reflux avec du méthylate de sodium (MeONa) dans du butanol (BuOH). La nature du groupe acyle peut influencer la formation de pyrido[2,3-d]pyrimidin-5-ones ou de pyrido[2,3-d]pyrimidin-7-ones .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait l’adaptation des méthodes de synthèse en laboratoire, l’optimisation des conditions de réaction et la garantie de la pureté et du rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé en sulfoxyde ou en sulfone.
Réduction : Le groupe céto peut être réduit en groupe hydroxyle.
Substitution : Le groupe méthylsulfanyl peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : L’acide m-chloroperbenzoïque (m-CPBA) est couramment utilisé pour oxyder le groupe méthylsulfanyl.
Réduction : Le borohydrure de sodium (NaBH4) peut être utilisé pour réduire le groupe céto.
Substitution : La benzylamine (BnNH2) peut être utilisée pour substituer le groupe méthylsulfanyl après oxydation.
Principaux produits formés
Oxydation : Formation de dérivés sulfoxyde ou sulfone.
Réduction : Formation de dérivés hydroxylés.
Substitution : Formation de dérivés benzylamino.
Applications De Recherche Scientifique
L’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse d’autres composés hétérocycliques.
Biologie : Présente des activités antiproliférative, antimicrobienne, anti-inflammatoire et analgésique.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments et agrochimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, des dérivés de ce composé ont été identifiés comme des inhibiteurs de la phosphatidylinositol 3-kinase (PI3K), qui joue un rôle crucial dans la croissance, la prolifération et la survie cellulaires . Le composé peut également inhiber les protéines tyrosine kinases et les kinases dépendantes des cyclines, contribuant ainsi à ses effets antiprolifératifs .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-ones : Ces composés partagent une structure de base similaire et présentent diverses activités biologiques.
Pyrido[2,3-d]pyrimidin-7-ones : Ces composés partagent également une structure de base similaire, mais diffèrent dans la position des groupes fonctionnels.
Pyrimidino[4,5-d][1,3]oxazines : Ces composés sont synthétisés à partir de précurseurs similaires et présentent des activités biologiques différentes.
Unicité
L’acide 2-méthylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylique est unique en raison de son modèle de substitution spécifique, qui contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles. La présence du groupe méthylsulfanyl et du groupe acide carboxylique à des positions spécifiques renforce son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche scientifique et le développement de médicaments.
Propriétés
Formule moléculaire |
C9H7N3O3S |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-4H,1H3,(H,14,15) |
Clé InChI |
CCWBGDPLNMVZSS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC=C(C(=O)C2C=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343986.png)



![(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12344012.png)
![(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)

![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344039.png)

![5-Bromo-6-fluoro-2-methylbenzo[D]oxazole](/img/structure/B12344050.png)



